aldehydo-D-Xylose

描述

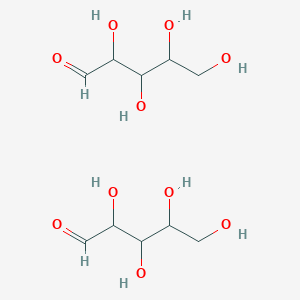

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25702-75-4 | |

| Record name | Polyxylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023745 | |

| Record name | D-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 g dissolves in 0.8 ml water; sol in pyridine & hot alc | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.525 @ 20 °C/4 °C | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic needles or prisms, White crystalline powder | |

CAS No. |

58-86-6, 25990-60-7, 41247-05-6 | |

| Record name | (+)-Xylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dl-Xylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylose [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TA934AKO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

153-154 °C | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Phantom Intermediate: A Technical Deep Dive into aldehydo-D-Xylose

Executive Summary: The Kinetic Gateway

aldehydo-D-Xylose (acyclic D-xylose) is the thermodynamically unstable, open-chain tautomer of the aldopentose D-xylose.[1] While it exists in trace amounts (<0.1%) in aqueous equilibrium, it acts as the obligatory intermediate for the sugar’s most critical chemical and biological transformations. Whether in the industrial hydrogenation to xylitol, the non-enzymatic browning of food (Maillard reaction), or the enzymatic isomerization to xylulose in biofuel production, the reaction pathway must pass through this high-energy aldehyde "gateway."

This guide analyzes the structural dynamics, reactivity profiles, and stabilization protocols for aldehydo-D-xylose, moving beyond basic textbook definitions to application-centric science.[1]

Structural Dynamics & Thermodynamics

In aqueous solution, D-xylose undergoes mutarotation, a dynamic equilibrium dominated by cyclic hemiacetals.[1] The free aldehyde form is energetically disfavored due to the entropic penalty of the open chain and the enthalpic stability of the ring forms.

The Mutarotation Equilibrium

Unlike glucose, where the acyclic form is ~0.002%, pentoses like xylose exhibit a slightly higher (though still minute) abundance of the carbonyl form due to lower ring strain in the transition states.

Table 1: Aqueous Equilibrium Composition of D-Xylose (30°C)

| Tautomer | Structure Type | Approx.[1][2] Abundance | Stability Factor |

| 6-membered ring | ~36% | Anomeric effect stabilizes | |

| 6-membered ring | ~63% | Equatorial OH groups minimize steric clash.[1] | |

| D-Xylofuranose ( | 5-membered ring | < 1% | Higher ring strain; kinetically faster to form.[1] |

| aldehydo-D-Xylose | Open Chain | ~0.02 - 0.1% | High energy; highly reactive electrophile. |

Visualization: The Mutarotation Pathway

The following diagram illustrates the central role of the acyclic aldehyde as the transition hub between ring forms.

Figure 1: The Mutarotation Hub. The open-chain aldehyde is the necessary intermediate for interconversion between pyranose and furanose forms.

Chemical Reactivity Profile

The reactivity of D-xylose is governed by the electrophilicity of the C1 carbonyl carbon in the aldehydo-form. Because pentoses have a higher proportion of acyclic forms than hexoses, D-xylose is significantly more reactive in Maillard chemistry than glucose.[1]

The Maillard Reaction (Non-Enzymatic Browning)

The carbonyl group of aldehydo-D-xylose condenses with amine groups (e.g., amino acids like glycine or lysine) to form a Schiff base.

-

Mechanism: Nucleophilic attack of the amine nitrogen on the C1 aldehyde.

-

Kinetics: Xylose reacts ~8-10x faster than glucose.[1]

-

Outcome: Formation of Amadori rearrangement products, eventually leading to melanoidins (brown pigments) or specific blue pigments in Xylose-Glycine systems [1].[1]

Redox Transformations

-

Reduction (Hydrogenation): The aldehyde is reduced to a primary alcohol, yielding Xylitol . This is an industrial-scale reaction requiring high pressure (

) and metal catalysts (Raney Nickel or Ruthenium).[1] The rate-limiting step is often the ring-opening to the reducible aldehyde form. -

Oxidation: Mild oxidants convert the aldehyde to a carboxylic acid, yielding Xylonic Acid .

Experimental Protocol: Trapping the Phantom

Since aldehydo-D-xylose is transient, it cannot be isolated in pure form from water.[1] To study it, we must "lock" the open-chain conformation using protecting group chemistry.[1] The most robust method is the formation of a dithioacetal .

Protocol: Synthesis of D-Xylose Diethyl Dithioacetal

Objective: Permanently trap the acyclic form by reacting the aldehyde with ethanethiol, preventing ring closure.

Reagents:

-

Ethanethiol (EtSH) - Caution: Stench/Volatile[1]

-

Concentrated HCl or Trifluoroacetic acid (Catalyst)[1]

-

Temperature: 0°C to 25°C

Workflow:

-

Dissolution: Suspend 10g of D-xylose in 10 mL of concentrated HCl (chilled to 0°C).

-

Thiol Addition: Add 12 mL of ethanethiol dropwise with vigorous stirring. The reaction is exothermic; maintain temperature <20°C to prevent degradation.

-

Equilibration: Stir for 1 hour. The mixture will solidify as the dithioacetal crystallizes.

-

Quenching: Add ice-water to the mixture to precipitate the product fully.

-

Filtration: Filter the white crystals and wash with ice-cold water.

-

Recrystallization: Recrystallize from ethanol/water to yield pure D-xylose diethyl dithioacetal.

Validation (NMR):

-

The disappearance of the anomeric proton signals (

4.5–5.2 ppm) characteristic of cyclic hemiacetals. -

Appearance of the thioacetal proton signal (H-1) as a doublet at

~4.0 ppm.[1]

Biological Mechanism: Xylose Isomerase

The enzyme Xylose Isomerase (XI) (EC 5.3.1.[1][3]5) provides the most elegant example of stabilizing the aldehydo-form in a biological system. XI converts D-xylose to D-xylulose (a ketose) for metabolism.[1]

The Hydride Shift Mechanism

The enzyme does not use a Schiff base intermediate (unlike Class I aldolases). Instead, it uses a metal-mediated hydride shift.[1]

-

Ring Opening: A conserved Histidine residue (e.g., His54) acts as a general base, abstracting a proton from the C1-OH, catalyzing ring opening.[1]

-

Extension: The protein structure forces the sugar into a linear, open-chain conformation.[1][4]

-

Metal Coordination: Two divalent cations (

or -

Hydride Shift: A hydride ion (

) migrates from C2 to C1.[1] This converts the aldose (C1=O) to a ketose (C2=O).

Visualization: Enzymatic Pathway

Figure 2: The Xylose Isomerase Mechanism.[1] The enzyme stabilizes the high-energy acyclic aldehyde to facilitate the 1,2-hydride shift.

References

-

Optimised formation of blue Maillard reaction products of xylose and glycine model systems. Source: National Institutes of Health (PubMed) URL:[Link]

-

Mechanism of Action of D-Xylose Isomerase. Source: ResearchGate URL:[1][5][6][7][8][9][Link]

-

Engineering Xylose Isomerase for Industrial Applications. Source: MDPI URL:[Link][1][10]

-

Acetonation of D-xylose diethyl dithioacetal. (Protocol Reference) Source: Canadian Journal of Chemistry URL:[Link][1]

-

D-Xylose: PubChem Compound Summary. Source: National Library of Medicine URL:[Link][1]

Sources

- 1. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Xylose – preparation and application - Georganics [georganics.sk]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Stability of the Aldehydo-D-Xylose Open-Chain Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-xylose, a pentose sugar of significant biological and pharmaceutical relevance, exists in a dynamic equilibrium between its cyclic hemiacetal forms (pyranoses and furanoses) and its open-chain aldehydo form. While the cyclic forms predominate in most conditions, the transient open-chain isomer is a crucial intermediate in many biochemical reactions, including enzymatic isomerization and non-enzymatic glycation. Understanding the stability and transient concentration of this aldehydo form is paramount for researchers in drug development, glycobiology, and food chemistry. This technical guide provides a comprehensive analysis of the factors governing the stability of aldehydo-D-xylose, detailed experimental protocols for its quantification, and an exploration of its thermodynamic and kinetic properties.

The Dynamic Equilibrium of D-Xylose in Solution

In aqueous solution, D-xylose undergoes mutarotation, a process involving the interconversion of its various isomeric forms. This equilibrium is dominated by the six-membered pyranose rings, with the β-D-xylopyranose being the most abundant anomer, followed by the α-D-xylopyranose. The five-membered furanose rings and the open-chain aldehydo form are present in much smaller proportions.[1][2] The fleeting existence of the aldehydo form, however, belies its chemical significance as the reactive species in reactions involving the carbonyl group.

Figure 2: Workflow for quantitative ¹H NMR analysis of D-xylose tautomers.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify the different anomers of D-xylose. The open-chain form is generally not directly observed due to its rapid interconversion on the chromatographic timescale. However, HPLC is invaluable for studying the distribution of the more stable cyclic forms.

Protocol: HPLC-RID Analysis of D-Xylose Anomers

-

Instrumentation:

-

An HPLC system equipped with a refractive index detector (RID).

-

A carbohydrate analysis column, such as an amino- or ligand-exchange column.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) is commonly used for amino columns. [3] * Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible separation.

-

Detector Temperature: The RID temperature should also be kept constant and close to the column temperature.

-

-

Procedure:

-

Prepare standard solutions of D-xylose at known concentrations.

-

Prepare the sample solution by dissolving the D-xylose-containing material in the mobile phase.

-

Inject the standards and samples onto the HPLC system.

-

Identify the peaks corresponding to the α- and β-anomers based on their retention times.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the anomers in the sample by comparing their peak areas to the calibration curve. To prevent anomer separation and obtain a single peak for total xylose, the column temperature can be elevated to 70-80 °C. [4][5]

-

Implications for Drug Development and Research

The transient nature of the aldehydo-D-xylose open-chain form has several important implications:

-

Drug Design: For drugs that are xylose analogues or target xylose-metabolizing enzymes, understanding the factors that favor the open-chain conformation can aid in the design of more effective inhibitors or substrates.

-

Glycation Reactions: The open-chain form is the primary species involved in non-enzymatic glycation (the Maillard reaction), a process implicated in diabetic complications and aging. Controlling the concentration of the aldehydo form can be a strategy to mitigate these reactions.

-

Formulation Stability: The stability of xylose-containing formulations can be affected by the tautomeric equilibrium. Conditions that favor the open-chain form may lead to increased degradation or unwanted side reactions.

Conclusion

While present in minute quantities, the aldehydo-D-xylose open-chain form is a chemically significant species that plays a pivotal role in the reactivity of this important pentose. Its stability is governed by a complex interplay of temperature, solvent, and pH. By employing advanced analytical techniques such as NMR and HPLC, researchers can gain valuable insights into the tautomeric equilibrium of D-xylose. This knowledge is essential for advancing our understanding of carbohydrate chemistry and for the rational design and development of novel therapeutics and other xylose-based products.

References

Sources

Protocol for the Crystallization of Aldehydo-D-Xylose: From Principles to Practice

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylose, an aldopentose sugar, is a cornerstone in various industries, serving as a key starting material for the production of xylitol, a widely used sugar substitute, and as a versatile component in the food, flavor, and pharmaceutical sectors.[1][2] The isolation and purification of D-Xylose in its crystalline form is a critical manufacturing step that dictates purity, stability, and handling properties. This document provides a comprehensive guide to the crystallization of aldehydo-D-Xylose, grounded in scientific principles and field-proven methodologies. It details two primary protocols: a cooling crystallization from concentrated aqueous solutions, mirroring industrial practices, and a mixed-solvent recrystallization for achieving high purity on a laboratory scale. The protocols are supplemented with an in-depth explanation of the critical process parameters, troubleshooting, and the underlying physicochemical principles, ensuring a robust and reproducible outcome.

Foundational Principles of D-Xylose Crystallization

The successful crystallization of D-Xylose hinges on the controlled transition from a soluble to a solid state. This process is governed by the principles of supersaturation, nucleation, and crystal growth.

1.1. The Role of Supersaturation Supersaturation is the essential driving force for crystallization. It is a non-equilibrium state where the concentration of D-Xylose in a solution exceeds its saturation solubility at a given temperature. This state can be achieved by:

-

Evaporation: Removing the solvent (typically water), thereby increasing the solute concentration.[3] Industrial processes often use vacuum evaporators to reduce the boiling point and prevent the thermal degradation of D-Xylose.[3]

-

Cooling: Lowering the temperature of a saturated solution, as the solubility of D-Xylose in water and water-alcohol mixtures decreases significantly with temperature.[4]

-

Anti-solvent Addition: Introducing a solvent in which D-Xylose is less soluble (e.g., ethanol) to a solution where it is more soluble (e.g., water), thereby reducing its overall solubility and inducing precipitation.[5][6]

1.2. Nucleation and Crystal Growth Once a state of supersaturation is achieved, crystal formation begins with nucleation—the birth of new crystal nuclei. This can occur spontaneously (primary nucleation) or be induced by the introduction of existing crystals (secondary nucleation or "seeding"). Seeding is the preferred method in controlled crystallizations as it helps to manage the crystal size distribution and prevent issues like spontaneous, uncontrolled precipitation.[3][7] Following nucleation, these nuclei grow by the deposition of additional D-Xylose molecules from the solution onto their surfaces. The rate of growth is influenced by factors such as the degree of supersaturation, temperature, agitation, and the presence of impurities.[3][8]

1.3. Anomeric Considerations In solution, D-Xylose exists in a dynamic equilibrium between its open-chain (aldehydo) form and various cyclic hemiacetal isomers, primarily the five-membered furanose and six-membered pyranose rings (α and β anomers).[9] It is crucial to understand that while this equilibrium exists in the liquid phase, the crystalline solid form is highly specific. The stable crystalline form of D-Xylose consists of the α-D-xylopyranose anomer.[8] This implies that the kinetics of mutarotation (the interconversion of anomers in solution) can influence the overall rate of crystallization.[9]

General Workflow for D-Xylose Crystallization

The logical flow of the crystallization process is outlined below. This workflow represents a generalized sequence, with specific parameters detailed in the subsequent protocols.

Caption: Decision tree for selecting a D-Xylose crystallization solvent system.

References

-

BSH Ingredients. (2025, January 10). D-Xylose Manufacturing Process Flow Chart. Available from: [Link]

-

Georganics. D-Xylose – preparation and application. Available from: [Link]

- Heikkila, H., et al. (1999). Crystallization method. U.S. Patent No. 5,951,777. Washington, DC: U.S. Patent and Trademark Office.

-

Megazyme. (2020). D-XYLOSE Assay Procedure. Available from: [Link]

-

ResearchGate. Solubility of Xylose, Mannose, Maltose Monohydrate, and Trehalose Dihydrate in Ethanol–Water Solutions. Available from: [Link]

- de Mello, V. P., et al. (2006). Process for the production of crystalline xylose from sugar cane bagasse, crystalline xylose obtained by said process, process for the production of xylitol from the said xylose and crystalline xylitol obtained thereby. U.S. Patent Application No. 10/554,896.

-

Tyson, B., et al. (2022). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Crystal Growth & Design, 22(2), 1371-1383. Available from: [Link]

-

Tyson, B., et al. (2022). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Crystal Growth & Design, 22(2), 1371-1383. Available from: [Link]

-

Hangzhou Enco Machinery Co., Ltd. Xylose Technology. Available from: [Link]

-

ResearchGate. (2022, January 7). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Available from: [Link]

-

White Rose Research Online. (2023, June 2). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Available from: [Link]

-

ACS Publications. (2015). Solubility of Xylose, Mannose, Maltose Monohydrate, and Trehalose Dihydrate in Ethanol–Water Solutions. Journal of Chemical & Engineering Data, 60(5), 1496-1502. Available from: [Link]

-

ResearchGate. Solubility of xylitol, 12, and D-xylose, 16 in ILs. Available from: [Link]

-

The Royal Society of Chemistry. (2019). Supplementary Information: Solvent Effect on Xylose Conversion under Catalyst-free Condition. Available from: [Link]

-

ResearchGate. PXRD patterns generated from single-crystal data of D-xylose (black). Available from: [Link]

-

Ardilla Technologies. Crystalline D-Xylose. Available from: [Link]

Sources

- 1. D-Xylose – preparation and application - Georganics [georganics.sk]

- 2. Crystalline D-Xylose - Ardilla Technologies [ardillatech.com]

- 3. D-Xylose Manufacturing Process Flow Chart -Xylose Production [bshingredients.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. US20060281913A1 - Process for the production of crystalline xylose from sugar cane bagasse, crystalline xylose obtained by said process, process for the production of xylitol from the said xylose and crystalline xylitol obtained thereby - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars - PMC [pmc.ncbi.nlm.nih.gov]

Aldehydo-D-Xylose & Xyloside Primers: Mechanisms in GAG Biosynthesis

This guide serves as a technical deep-dive into the role of aldehydo-D-Xylose and its derivatives within the context of Glycosaminoglycan (GAG) biosynthesis. It addresses the dichotomy between the native enzymatic donor (UDP-Xylose) and the synthetic utility of the open-chain aldehyde form in chemical biology.

Executive Summary

In mammalian physiology, Glycosaminoglycans (GAGs) are essential linear polysaccharides that regulate cell signaling, matrix assembly, and growth factor binding.[1][2] The initiation of GAG synthesis is a strictly controlled enzymatic process involving the transfer of xylose to a core protein.[2][3][4]

While the native biological donor is UDP-

-

Bypass the rate-limiting Xylosyltransferase (XT) step.

-

Prime GAG chains on synthetic scaffolds (peptides, fluorophores, drugs).

-

Inhibit or modulate endogenous proteoglycan assembly.

This guide details the mechanistic divergence between native initiation and aldehydo-based chemical priming, providing protocols for their application in drug development.

Mechanistic Foundations: Native vs. Synthetic Initiation

The Native Pathway: UDP-Xylose

In the native cellular environment, free aldehydo-D-xylose does not spontaneously initiate GAG synthesis. The process is strictly enzymatic and occurs in the Endoplasmic Reticulum (ER) and cis-Golgi.

-

Precursor: UDP-Glucuronic Acid (UDP-GlcA).

-

Enzyme: UDP-Xylose Synthase (UXS1).[4]

-

Mechanism: UXS1 decarboxylates UDP-GlcA via a 4-keto-intermediate . Crucially, while the ring distorts, the product remains a nucleotide-sugar: UDP-

-D-xylopyranose . -

Transfer: Xylosyltransferases (XT-1/XT-2) transfer the xylose ring to a Serine residue on the core protein, forming a

-O-linked xyloside.

The Synthetic Pathway: Aldehydo-D-Xylose & Primers

The "aldehydo" function is the linchpin of chemical biology approaches to GAG engineering. Because the Golgi enzymes (Galactosyltransferases) responsible for elongation are promiscuous, they will accept synthetic xylosides that mimic the native Xyl-Ser linkage.

-

Chemical Reactivity: The aldehyde group of acyclic xylose is exploited to conjugate xylose to hydrophobic aglycones or peptides via oxime ligation or reductive amination .

-

Cellular Entry: Hydrophobic xylosides (e.g., 4-methylumbelliferyl-xyloside or peptide-linked xylosides) passively diffuse across the plasma and Golgi membranes.

-

Hijacking the Machinery: Once in the Golgi, Galactosyltransferase I (GalT-I) recognizes the xylose moiety and attaches Galactose, initiating the tetrasaccharide linker (GlcA-Gal-Gal-Xyl-), followed by polymerization into Heparan Sulfate (HS) or Chondroitin Sulfate (CS).

Pathway Visualization

The following diagram contrasts the native XT-dependent pathway with the synthetic xyloside priming pathway.

Caption: Contrast between Native (XT-dependent) and Synthetic (Xyloside-primed) GAG biosynthesis pathways.

Technical Application: Chemoselective Ligation for GAG Mimetics

The "aldehydo" form is most critical when synthesizing neoglycoconjugates . A robust method uses oxime ligation , exploiting the reaction between the aldehyde of D-xylose (or a xylose derivative) and an aminooxy-functionalized peptide.

Reaction Chemistry

-

Advantage: The oxime bond is hydrolytically stable and forms chemoselectively in the presence of other unprotected functional groups, allowing the creation of defined GAG primers without complex protecting group chemistry.

-

Consequence: The resulting xyloside primer acts as a substrate for GalT-I (

), initiating GAG chains that are secreted into the media.

Data: Priming Efficiency of Xyloside Derivatives

The structure of the aglycone (attached to the aldehydo/anomeric center) dictates the type of GAG produced (HS vs. CS).

| Primer Type | Aglycone Structure | Primary Product | Application |

| Xyl-MU | 4-Methylumbelliferyl | Chondroitin Sulfate (CS) | High-throughput screening of GAG biosynthesis. |

| Xyl-Nap | Naphthyl | CS / Dermatan Sulfate | Studying hydrophobic stacking effects. |

| Xyl-Ser-Peptide | Serine-containing peptide | Heparan Sulfate (HS) | Mimicking the native proteoglycan core environment. |

| Click-Xyloside | Triazole-linked lipid | Mixed HS/CS | Metabolic engineering; high membrane permeability. |

| 4-Azido-Xyl | Azide at C4 position | Chain Termination | Inhibition of GAG synthesis (cannot accept Gal). |

Experimental Protocol: Xyloside Priming in Cell Culture[6][7][8]

This protocol describes the use of a synthetic xyloside (derived from aldehydo-D-xylose chemistry) to prime and isolate free GAG chains from CHO cells.

Phase 1: Preparation of Xyloside Primer Stock

-

Reagents: Synthetic

-D-xyloside (e.g., 4-nitrophenyl- -

Step 1: Dissolve the xyloside in 100% DMSO to create a 100 mM stock solution.

-

Step 2: Filter sterilize using a 0.2

m PTFE filter (nylon filters may bind hydrophobic aglycones). -

Validation: Verify purity via LC-MS to ensure no hydrolysis of the glycosidic bond has occurred during storage.

Phase 2: Cellular Priming

-

Seeding: Seed CHO-K1 (or pgsA-745 mutant) cells at

cells/well in a 6-well plate using Ham's F12 medium + 10% FBS. -

Incubation: Allow cells to adhere for 24 hours.

-

Treatment: Replace medium with fresh medium containing 50 - 500

M xyloside.-

Control: DMSO vehicle only.

-

Note: Low serum (1% FBS) is recommended to simplify downstream GAG purification and reduce competition from endogenous proteoglycans.

-

-

Radiolabeling (Optional): Add

of -

Harvest: Incubate for 48 hours. Collect the conditioned medium (where primed GAGs are secreted).

Phase 3: Isolation and Analysis (Self-Validating Step)

-

Anion Exchange: Pass conditioned medium over a DEAE-Sepharose column.

-

Logic: Free xylosides (neutral) wash through; GAGs (highly negative) bind.

-

-

Elution: Elute GAGs with 1M NaCl.

-

Quantification: Use the Carbazole assay (for uronic acid) or scintillation counting (if radiolabeled).

-

Validation: Treat an aliquot with Chondroitinase ABC or Heparinase I/II/III .[5]

-

Result: If the peak shifts to low molecular weight disaccharides on SEC-HPLC, the material is confirmed as GAG.

-

References

-

Götting, C., et al. (2000). Molecular cloning and expression of human UDP-d-Xylose:proteoglycan core protein beta-d-xylosyltransferase. Journal of Molecular Biology. Link

-

Esko, J. D., & Selleck, S. B. (2002). Order out of chaos: assembly of ligand binding sites in heparan sulfate. Annual Review of Biochemistry. Link

-

Carrascal, N., et al. (2018). Synthetic Xylosides: Probing the Glycosaminoglycan Biosynthetic Machinery. Accounts of Chemical Research. Link

-

Nidetzky, B., et al. (2012). Structure and Mechanism of Human UDP-xylose Synthase. Journal of Biological Chemistry. Link

-

Sjoberg, E. R., & Gallo, R. (2014). Synthetic xylosides as tools to study glycosaminoglycan biosynthesis.[1][5][6] Methods in Molecular Biology. Link

Sources

- 1. Inhibition of cell growth and glycosaminoglycan biosynthesis by xylose analog 2-Az-Xyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Basis for the Initiation of Glycosaminoglycan Biosynthesis by Human Xylosyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteoglycans and Glycosaminoglycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Structure and Mechanism of Human UDP-xylose Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluorophore-Tagged Xylosides That Prime Glycosaminoglycan Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2008103618A1 - Synthesis of novel xylosides and potential uses thereof - Google Patents [patents.google.com]

Methodological & Application

Illuminating the Conformational Landscape of D-Xylose: A Detailed Guide to Structural Elucidation using ¹H and ¹³C NMR Spectroscopy

Abstract

D-Xylose, a fundamental aldopentose in various biological and industrial processes, exists in a complex equilibrium of cyclic and acyclic forms in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural and conformational analysis of such intricate systems. This comprehensive guide provides detailed application notes and protocols for the structural elucidation of aldehydo-D-Xylose using one-dimensional (1D) and two-dimensional (2D) ¹H and ¹³C NMR spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering field-proven insights and methodologies for accurate and reliable analysis.

Introduction: The Dynamic Nature of D-Xylose in Solution

In aqueous solutions, D-xylose is not a single static structure but rather a dynamic equilibrium of five primary forms: two pyranose rings (six-membered), two furanose rings (five-membered), and a minor open-chain aldehydo form. The distribution of these anomers is influenced by factors such as solvent and temperature.[1] Understanding this equilibrium and definitively identifying each component is crucial for comprehending its reactivity, biological function, and role in chemical processes.

NMR spectroscopy provides a powerful lens to observe and quantify this conformational heterogeneity. By analyzing chemical shifts (δ), coupling constants (J), and through-space correlations, we can assign every proton and carbon atom to its respective anomer and deduce the three-dimensional structure of each form.[2] However, the structural similarity of these isomers leads to significant overlap in the ¹H NMR spectrum, necessitating the use of advanced 2D NMR techniques for unambiguous assignment.[3]

Figure 1: Equilibrium of D-Xylose anomers in solution.

Part 1: Experimental Protocol

Section 1.1: Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation. For D-xylose, the following protocol is recommended:

-

Analyte Purity: Begin with high-purity D-xylose (>99%). Impurities can introduce extraneous signals and complicate spectral analysis.

-

Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice for carbohydrate NMR as it is transparent in the ¹H NMR region of interest.[4] Use high-purity D₂O (99.9% D or higher) to minimize the residual HDO signal.

-

Concentration: A concentration of 10-20 mg of D-xylose in 0.5-0.6 mL of D₂O is generally sufficient for acquiring high-quality 1D and 2D NMR spectra on modern spectrometers, especially those equipped with a cryoprobe.[5]

-

Dissolution and Equilibration: Dissolve the D-xylose in D₂O by gentle vortexing. Allow the solution to equilibrate at room temperature for at least 24 hours to ensure that the anomeric equilibrium is reached.[6]

-

Internal Standard (Optional): For precise chemical shift referencing, a non-reactive internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added. However, for routine structural elucidation, referencing the residual HDO signal to 4.79 ppm at 25°C is often sufficient.

Section 1.2: NMR Data Acquisition

The following experiments are essential for the complete structural elucidation of D-xylose. All spectra should be acquired at a constant temperature, typically 25°C (298 K), on a high-field NMR spectrometer (500 MHz or higher is recommended).[7]

Figure 2: Workflow for NMR-based structural elucidation.

1. 1D ¹H NMR:

-

Purpose: Provides an overview of the proton environment and allows for the quantification of the different anomers by integrating the anomeric proton signals.

-

Key Parameters:

-

Pulse Sequence: A standard single-pulse experiment with solvent suppression (e.g., presaturation or WATERGATE).

-

Spectral Width: ~12 ppm.

-

Acquisition Time: 2-3 seconds to ensure good resolution.

-

Relaxation Delay (d1): 5 seconds to allow for full relaxation of the protons, which is crucial for accurate integration.

-

Number of Scans: 16-64, depending on the sample concentration.

-

2. 1D ¹³C NMR:

-

Purpose: To identify the number of carbon signals and their chemical environments. The anomeric carbons are particularly diagnostic, appearing in the 90-110 ppm region.[7]

-

Key Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling.

-

Spectral Width: ~200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

3. 2D ¹H-¹H COSY (Correlation Spectroscopy):

-

Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). This is fundamental for tracing the proton connectivity within each sugar ring.[8]

-

Key Parameters:

-

Pulse Sequence: Standard COSY experiment.

-

Spectral Width: Same as the 1D ¹H experiment in both dimensions.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 4-16.

-

4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To correlate each proton with its directly attached carbon atom. This is a powerful experiment for resolving overlapping proton signals by spreading them out in the more dispersed ¹³C dimension.[8]

-

Key Parameters:

-

Pulse Sequence: Standard HSQC experiment, often with adiabatic pulses for improved performance.

-

¹³C Spectral Width (F1): ~100 ppm, centered around the carbohydrate carbon region (~75 ppm).

-

¹H Spectral Width (F2): Same as the 1D ¹H experiment.

-

Number of Increments (F1): 128-256.

-

Number of Scans per Increment: 2-8.

-

5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is crucial for connecting different spin systems and for assigning quaternary carbons.[8]

-

Key Parameters:

-

Pulse Sequence: Standard HMBC experiment.

-

¹³C Spectral Width (F1): ~200 ppm to include all carbons.

-

¹H Spectral Width (F2): Same as the 1D ¹H experiment.

-

Long-Range Coupling Delay: Optimized for an average J-coupling of 8-10 Hz.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 8-32.

-

Part 2: Data Analysis and Structural Interpretation

Section 2.1: Anomeric Equilibrium of D-Xylose

The first step in the analysis is to determine the relative proportions of the different anomers from the well-resolved anomeric proton signals in the 1D ¹H NMR spectrum. In D₂O at 25°C, the approximate equilibrium distribution is as follows:

| Anomer | Abbreviation | Approximate Abundance (%) |

| α-D-Xylopyranose | α-p | ~33 |

| β-D-Xylopyranose | β-p | ~66 |

| α-D-Xylulofuranose | α-f | <1 |

| β-D-Xylulofuranose | β-f | <1 |

| aldehydo-D-Xylose | open-chain | <0.1 |

Note: The furanose and open-chain forms are present in very low concentrations and may not be readily observable in a standard 1D ¹H NMR spectrum.[8]

Section 2.2: Assignment of ¹H and ¹³C NMR Spectra

The complete assignment of all ¹H and ¹³C signals is achieved through a systematic interpretation of the 1D and 2D NMR data.

Step 1: Identification of Anomeric Signals

-

In the ¹H NMR spectrum , the anomeric protons (H-1) typically resonate in the downfield region (δ 4.5-5.5 ppm) and are well-separated from the other sugar protons.[7] The anomeric protons of the α- and β-pyranose forms can be distinguished by their coupling constants (³J(H1,H2)). For β-anomers, H-1 and H-2 are typically in a trans-diaxial relationship, resulting in a larger coupling constant (³J ≈ 8 Hz). For α-anomers, H-1 is axial and H-2 is equatorial, leading to a smaller coupling constant (³J ≈ 3-4 Hz).

-

In the ¹³C NMR spectrum , the anomeric carbons (C-1) resonate in the 90-110 ppm region.[7] Generally, the β-anomer C-1 signal is found at a lower field (higher ppm) than the α-anomer C-1 signal.

Step 2: Tracing the Spin Systems with COSY

Starting from the assigned anomeric protons in the COSY spectrum , the rest of the proton spin system for each anomer can be traced. For example, the H-1 signal will show a cross-peak to the H-2 signal, which in turn will show a cross-peak to H-3, and so on, until the entire spin system is mapped out.

Step 3: Assigning Carbons with HSQC

The HSQC spectrum provides direct one-bond ¹H-¹³C correlations. By overlaying the assigned proton chemical shifts from the COSY analysis onto the HSQC spectrum, the chemical shifts of their directly attached carbons can be determined.

Step 4: Confirming Connectivity and Assigning Quaternary Carbons with HMBC

The HMBC spectrum reveals long-range ¹H-¹³C correlations, which are invaluable for confirming assignments and piecing together the carbon skeleton. Key correlations to look for include:

-

Correlations from the anomeric proton (H-1) to other carbons in the ring (e.g., C-2, C-3, C-5).

-

Correlations from other protons to the anomeric carbon (C-1).

-

Correlations across the ring oxygen, which can help to confirm the ring size.

The Elusive Aldehydo Form

The open-chain aldehydo form of D-xylose is present in a very small amount at equilibrium (<0.1%) and is therefore generally not observed in standard ¹H or ¹³C NMR spectra.[8] Its aldehyde proton would be expected to resonate far downfield (>9 ppm), and its C-1 carbonyl carbon would be expected around 200 ppm. Specialized techniques or conditions may be required to detect this transient species.

Section 2.3: Tabulated NMR Data for D-Xylose Anomers

The following table summarizes the approximate ¹H and ¹³C chemical shifts for the major anomers of D-xylose in D₂O at 25°C.

| Position | α-D-Xylopyranose | β-D-Xylopyranose |

| δ ¹H (ppm) | δ ¹³C (ppm) | |

| 1 | ~5.19 | ~93.7 |

| 2 | ~3.53 | ~73.0 |

| 3 | ~3.62 | ~74.3 |

| 4 | ~3.70 | ~70.9 |

| 5a | ~3.32 | ~62.4 |

| 5e | ~3.91 |

Data compiled from various sources, including the Biological Magnetic Resonance Bank (BMRB) and other publications.[7][9] Chemical shifts can vary slightly depending on concentration, temperature, and pH.

Conclusion

¹H and ¹³C NMR spectroscopy, particularly when employing a suite of 2D experiments, provides a robust and detailed methodology for the complete structural elucidation of D-xylose in solution. By carefully preparing the sample and systematically acquiring and interpreting 1D and 2D NMR data, researchers can confidently identify and quantify the different anomeric forms, assign all proton and carbon resonances, and gain a comprehensive understanding of the conformational landscape of this important monosaccharide. The protocols and insights provided in this guide serve as a valuable resource for scientists engaged in carbohydrate research and drug development.

References

-

Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108477. [Link]

-

Manase, M. J. (2013). Saponins from three Malagasy species belonging to Caryophyllaceae, Pittosporaceae and Solanaceae families. ResearchGate. [Link]

-

EPFL. (n.d.). 2D NMR. Retrieved from [Link]

-

Mackie, W., & Perlin, A. S. (1966). Pyranose–furanose and anomeric equilibria: Influence of solvent and of partial methylation. Canadian Journal of Chemistry, 44(17), 2039-2046. [Link]

-

Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

-

PubChem. (n.d.). D-Xylose. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). D-(+)-Xylose (C5H10O5). Retrieved from [Link]

-

SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Colquhoun, I. J., Defernez, M., & Ralet, M. C. (1993). Anomeric specificity of D-xylose isomerase. FEBS letters, 330(3), 311-314. [Link]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

Toukach, F. V., & Ananikov, V. P. (2013). Carbohydrate structural determination by NMR spectroscopy: modern methods and limitations. Chemical reviews, 113(4), 2607-2673. [Link]

-

Varian, Inc. (n.d.). 2D NMR. Retrieved from [Link]

-

Periyannan, G. R., Lawrence, B. A., & Egan, A. E. (2015). 1H NMR spectroscopy-based configurational analysis of mono-and disaccharides and detection of β-glucosidase activity: an undergraduate biochemistry laboratory. Journal of Chemical Education, 92(4), 723-727. [Link]

-

White Rose Research Online. (2023). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Retrieved from [Link]

-

ResearchGate. (n.d.). Anomeric proportions of D-glucopyranose at the equilibrium determined from 1H-NMR spectra I. Investigation of experimental conditions and concentration dependence at 25.0 °C. Retrieved from [Link]

-

MDPI. (2023). Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Fisher projection of D-xylose (centre) and Haworth projections... Retrieved from [Link]

-

National Institutes of Health. (2014). Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cigs.unimo.it [cigs.unimo.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. D(+)-Xylose(58-86-6) 1H NMR [m.chemicalbook.com]

- 8. epfl.ch [epfl.ch]

- 9. bmse000026 D-(+)-Xylose at BMRB [bmrb.io]

derivatization of aldehydo-D-Xylose for GC-MS analysis

Application Note: GC-MS Analysis of Aldehydo-D-Xylose

A Detailed Protocol for Derivatization and Quantification

Introduction: The Analytical Challenge of Monosaccharides

D-Xylose, a pentose sugar, is a critical component of hemicellulose and plays a significant role in various biological and industrial processes, from biofuel production to clinical diagnostics. Accurate quantification of D-xylose is paramount for researchers in metabolic engineering, food science, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for monosaccharide analysis.[1] However, sugars like D-xylose present a significant analytical hurdle: they are highly polar and non-volatile due to the presence of multiple hydroxyl groups.[2][3][4] Direct injection into a GC system would lead to thermal degradation (caramelization) in the hot inlet rather than volatilization.[5]

To overcome this, a chemical derivatization step is mandatory. This process replaces the active, polar hydrogens on the hydroxyl groups with non-polar, thermally stable moieties, thereby increasing the molecule's volatility for gas-phase analysis.[6][7] While simple silylation is a common technique, it is problematic for reducing sugars like D-xylose. In solution, D-xylose exists as an equilibrium mixture of several isomers (tautomers), including α- and β-pyranose, α- and β-furanose, and the open-chain aldehydo form.[5][8] A single-step derivatization will react with all these forms, producing a complex chromatogram with multiple peaks for a single analyte, which severely complicates identification and quantification.[2][6][9]

This application note details a robust, two-step derivatization protocol involving oximation followed by silylation . This method effectively addresses the issue of tautomerism by first "locking" the sugar in its open-chain form, leading to a much simpler and more reliable chromatographic analysis.

Principle of the Two-Step Derivatization Method

The described methodology is designed to simplify the chromatographic output and enhance the reliability of quantification. It proceeds in two distinct chemical stages:

Stage 1: Oximation The initial step targets the carbonyl (aldehyde) group of the open-chain D-xylose. A reagent such as methoxyamine hydrochloride (MeOx) or ethylhydroxylamine hydrochloride (EtOx) reacts with the aldehyde to form a stable methoxime or ethoxime derivative.[3][10][11] This reaction is critical because it consumes the open-chain form, shifting the equilibrium away from the cyclic hemiacetal forms and preventing their derivatization in the subsequent step.[10][11] This effectively eliminates the formation of multiple anomeric peaks, simplifying the final chromatogram to just two peaks representing the syn and anti isomers of the oxime derivative.[2][12]

Stage 2: Silylation Following oximation, a powerful silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is introduced. This reagent efficiently replaces the active protons on all remaining hydroxyl (-OH) groups with non-polar trimethylsilyl (TMS) groups.[10][11][13] The resulting per-O-trimethylsilylated oxime is highly volatile, thermally stable, and ideally suited for GC-MS analysis.

The overall chemical transformation is illustrated in the diagram below.

Caption: Chemical derivatization workflow for D-Xylose.

Experimental Workflow Overview

The complete process, from sample preparation to data acquisition, follows a structured sequence to ensure reproducibility and accuracy.

Caption: High-level experimental workflow from sample to result.

Materials and Reagents

| Item | Description / Recommended Grade | Supplier Example |

| Chemicals & Standards | ||

| D-Xylose | ≥99% Purity | Sigma-Aldrich |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Methoxyamine hydrochloride (MeOx) | ≥98% Purity | Sigma-Aldrich |

| BSTFA + TMCS | N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane | Supelco / Restek |

| Internal Standard (IS) | Phenyl β-D-glucopyranoside or Sorbitol | Sigma-Aldrich |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Equipment & Consumables | ||

| Reaction Vials | 2 mL, screw-top, with PTFE-lined septa | Agilent / Waters |

| Heating Block / Thermomixer | Capable of maintaining 30-80°C | Eppendorf |

| Centrifuge (optional) | Microcentrifuge for pelleting debris | Eppendorf |

| Pipettes | Calibrated micropipettes (10 µL, 200 µL, 1000 µL) | Gilson / Eppendorf |

| GC Vials & Inserts | 2 mL amber vials with 250 µL glass inserts | Agilent / Thermo |

| Gas Chromatograph - Mass Spectrometer | GC system with autosampler coupled to a single quadrupole or triple quadrupole MS | Agilent / Thermo / Shimadzu |

Detailed Derivatization Protocol

Note: Silylating reagents like BSTFA are extremely sensitive to moisture.[3][13] All glassware must be thoroughly dried, and reagents should be handled in a low-humidity environment (e.g., under a stream of nitrogen or in a glove box) if possible.

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of the dry D-xylose standard or lyophilized sample extract into a 2 mL reaction vial.

-

If using an internal standard for quantification, add the appropriate amount at this stage (e.g., 50 µL of a 1 mg/mL Phenyl β-D-glucopyranoside solution in pyridine) and evaporate to complete dryness under a gentle stream of nitrogen.

-

-

Oximation Step:

-

Prepare the oximation reagent by dissolving methoxyamine hydrochloride in anhydrous pyridine to a final concentration of 20 mg/mL. Vortex thoroughly to dissolve.

-

Add 100 µL of the oximation reagent to the dry sample in the reaction vial.

-

Seal the vial tightly with the PTFE-lined cap.

-

Incubate the mixture in a heating block or thermomixer at 70°C for 30 minutes .[2][3] Vortex briefly once during incubation to ensure complete dissolution and reaction.

-

Allow the vial to cool to room temperature.

-

-

Silylation Step:

-

To the cooled, oxime-containing sample, add 120 µL of BSTFA + 1% TMCS .[2][3]

-

Seal the vial tightly again.

-

Incubate the mixture at 70°C for an additional 30 minutes .[2][3]

-

Allow the vial to cool completely to room temperature. A fine white precipitate (pyridine hydrochloride) may form; this will not interfere with the analysis.

-

-

Final Preparation for Injection:

-

(Optional) If a precipitate is present, centrifuge the vial at low speed (e.g., 3000 rpm for 5 min).

-

Carefully transfer the clear supernatant to a 250 µL glass insert within a 2 mL GC autosampler vial.

-

The sample is now derivatized and ready for GC-MS analysis. It is recommended to analyze samples within 24 hours for best results.

-

GC-MS Instrumentation and Recommended Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument and application.

| Parameter | Recommended Setting |

| Gas Chromatograph (GC) | |

| Injection Port | Split/Splitless, operated in Split mode (e.g., 20:1 ratio) |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow mode (e.g., 1.2 mL/min) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms, VF-5ms)[5][6] |

| Oven Program | Initial: 140°C, hold for 2 minRamp 1: 5°C/min to 220°CRamp 2: 20°C/min to 300°C, hold for 5 min |

| Mass Spectrometer (MS) | |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Electron Energy | 70 eV |

| Acquisition Mode | Full Scan (e.g., m/z 50-600) for identificationSelected Ion Monitoring (SIM) for quantification |

| Solvent Delay | 5 min |

Data Analysis and Interpretation

-

Chromatogram: The derivatized D-xylose will typically elute as two distinct, sharp peaks corresponding to the syn and anti isomers of the methoxime-TMS derivative. For quantitative analysis, the areas of both peaks should be summed.

-

Mass Spectrum: The EI mass spectrum provides a fragmentation fingerprint for identification. Key diagnostic ions for TMS-derivatized pentoses (like xylose) include m/z 73, 103, 147, 204, 217, and 307 .[8] The base peak is often m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion.[6] Comparing the obtained spectrum against a spectral library (e.g., NIST, Wiley) will confirm the identity.

-

Quantification: For accurate quantification, an internal standard (IS) method is recommended. A calibration curve is generated by derivatizing known concentrations of D-xylose with a fixed amount of IS. The ratio of the summed peak area of the analyte to the peak area of the IS is plotted against the concentration. The concentration of D-xylose in unknown samples is then calculated from this curve. For the highest level of accuracy, an isotope dilution method using a stable isotope-labeled standard (e.g., ¹³C₅-D-Xylose) is the gold standard.[5][14]

Troubleshooting

| Problem | Potential Cause | Solution |

| No peaks or very small peaks | Incomplete derivatization due to moisture. | Ensure all reagents are anhydrous and glassware is completely dry. Re-prepare sample. |

| Sample degradation in the injector. | Check injector temperature; ensure it is not excessively high. Confirm derivatization was successful. | |

| Multiple unexpected peaks | Incomplete oximation reaction. | Ensure oximation reagent is fresh and reaction time/temperature were sufficient. |

| Sample contains other monosaccharides. | Verify sample purity. Use mass spectra to identify other components. | |

| Broad, tailing peaks | Active sites in the GC system (inlet liner, column). | Use a deactivated inlet liner. Condition the column according to manufacturer's instructions. |

| Column contamination. | Bake out the column or trim the first few cm from the inlet side. |

References

-

Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]

-

Restek Corporation. (2024). Overcome the Complexities of Analyzing for Sugars by GC-MS. Restek. [Link]

-

Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Creative Biolabs. [Link]

-

MASONACO. (n.d.). Mono- and disaccharides (GC-MS). MASONACO. [Link]

-

Pettolino, F. A., et al. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Journal of Chromatography B, 879(17-18), 1226–1240. (Link via ResearchGate) [Link]

-

Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (Blog Post) [Link]

-

Davis, S. B. (2008). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. CABI Digital Library. [Link]

-

Burke, D. G., et al. (1991). Serum xylose analysis by gas chromatography/mass spectrometry. Journal of Clinical Laboratory Analysis, 5(4), 244-247. [Link]

-

Narimatsu, H. (2021). Carbohydrate analysis by gas-liquid chromatography. Glycoscience Protocols (GlycoPODv2). [Link]

-

Zanaboni, G., et al. (1990). GC-MS analysis of monosaccharide mixtures as their diethyldithioacetal derivatives: Application to plant gums used in art works. Chromatographia, 29(9-10), 482-484. (Link via Semantic Scholar) [Link]

-

Al-showiman, S. S. (2021). Application of GC in the Analysis of Carbohydrates. International Journal of Pharmaceutical and Phytopharmacological Research, 11(2), 1-6. [Link]

-

Cimpineanu, G. C., et al. (2013). Analysis of Carbohydrates Obtained from Wood by Gas Chromatography-Mass Spectrometry. Revista de Chimie, 64(11), 1251-1255. [Link]

-

Kopka, J. (2006). Current challenges and developments in GC-MS based metabolite profiling technology. Journal of Biotechnology, 124(1), 312-322. [Link]

-

Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Labio Scientific. [Link]

-

Ruiz-Matute, A. I., et al. (2010). Optimization of carbohydrate silylation for gas chromatography. (Link via ResearchGate) [Link]

-

Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 1-10. [Link]

-

Zhang, Y., et al. (2018). GC-MS chromatogram of 7 standard monosaccharides. (Link via ResearchGate) [Link]

-

Liebeke, M., et al. (2008). Depletion of thiol-containing proteins in response to quinones in Bacillus subtilis. Molecular Microbiology, 69(6), 1513-1529. [Link]

-

Batoon, K. (2015). Response to "How can I analyse xylose containing 2-7 units using GCMS?". (Link via ResearchGate) [Link]

-

Journal of Chromatography B. (2011). Derivatization of carbohydrates for GC and GC–MS analyses. Journal of Chromatography B, 879(17-18), 1226-1240. [Link]

-

De Mieri, M., et al. (2019). Derivatization steps prior to GC–MS analysis. (Link via ResearchGate) [Link]

-

Füzfai, Z., et al. (2013). Ethoximation-silylation approach for mono- and disaccharide analysis and characterization of their identification parameters by GC/MS. Talanta, 115, 642-651. (Link via ResearchGate) [Link]

Sources

- 1. Current challenges and developments in GC-MS based metabolite profiling technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]

- 3. Overcome the Complexities of Analyzing for Sugars by GC-MS [discover.restek.com]

- 4. Carbohydrate analysis by gas-liquid chromatography - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. ajrsp.com [ajrsp.com]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 12. researchgate.net [researchgate.net]

- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serum xylose analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Crystallization of Aldehydo-D-Xylose: From Principles to Practice

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylose, an aldopentose sugar, is a cornerstone in various industries, serving as a key starting material for the production of xylitol, a widely used sugar substitute, and as a versatile component in the food, flavor, and pharmaceutical sectors.[1][2] The isolation and purification of D-Xylose in its crystalline form is a critical manufacturing step that dictates purity, stability, and handling properties. This document provides a comprehensive guide to the crystallization of aldehydo-D-Xylose, grounded in scientific principles and field-proven methodologies. It details two primary protocols: a cooling crystallization from concentrated aqueous solutions, mirroring industrial practices, and a mixed-solvent recrystallization for achieving high purity on a laboratory scale. The protocols are supplemented with an in-depth explanation of the critical process parameters, troubleshooting, and the underlying physicochemical principles, ensuring a robust and reproducible outcome.

Foundational Principles of D-Xylose Crystallization

The successful crystallization of D-Xylose hinges on the controlled transition from a soluble to a solid state. This process is governed by the principles of supersaturation, nucleation, and crystal growth.

1.1. The Role of Supersaturation Supersaturation is the essential driving force for crystallization. It is a non-equilibrium state where the concentration of D-Xylose in a solution exceeds its saturation solubility at a given temperature. This state can be achieved by:

-

Evaporation: Removing the solvent (typically water), thereby increasing the solute concentration.[3] Industrial processes often use vacuum evaporators to reduce the boiling point and prevent the thermal degradation of D-Xylose.[3]

-

Cooling: Lowering the temperature of a saturated solution, as the solubility of D-Xylose in water and water-alcohol mixtures decreases significantly with temperature.[4]

-

Anti-solvent Addition: Introducing a solvent in which D-Xylose is less soluble (e.g., ethanol) to a solution where it is more soluble (e.g., water), thereby reducing its overall solubility and inducing precipitation.[5][6]

1.2. Nucleation and Crystal Growth Once a state of supersaturation is achieved, crystal formation begins with nucleation—the birth of new crystal nuclei. This can occur spontaneously (primary nucleation) or be induced by the introduction of existing crystals (secondary nucleation or "seeding"). Seeding is the preferred method in controlled crystallizations as it helps to manage the crystal size distribution and prevent issues like spontaneous, uncontrolled precipitation.[3][7] Following nucleation, these nuclei grow by the deposition of additional D-Xylose molecules from the solution onto their surfaces. The rate of growth is influenced by factors such as the degree of supersaturation, temperature, agitation, and the presence of impurities.[3][8]

1.3. Anomeric Considerations In solution, D-Xylose exists in a dynamic equilibrium between its open-chain (aldehydo) form and various cyclic hemiacetal isomers, primarily the five-membered furanose and six-membered pyranose rings (α and β anomers).[9] It is crucial to understand that while this equilibrium exists in the liquid phase, the crystalline solid form is highly specific. The stable crystalline form of D-Xylose consists of the α-D-xylopyranose anomer.[8] This implies that the kinetics of mutarotation (the interconversion of anomers in solution) can influence the overall rate of crystallization.[9]

General Workflow for D-Xylose Crystallization

The logical flow of the crystallization process is outlined below. This workflow represents a generalized sequence, with specific parameters detailed in the subsequent protocols.

Caption: Decision tree for selecting a D-Xylose crystallization solvent system.

References

-

BSH Ingredients. (2025, January 10). D-Xylose Manufacturing Process Flow Chart. Available from: [Link]

-

Georganics. D-Xylose – preparation and application. Available from: [Link]

- Heikkila, H., et al. (1999). Crystallization method. U.S. Patent No. 5,951,777. Washington, DC: U.S. Patent and Trademark Office.

-

Megazyme. (2020). D-XYLOSE Assay Procedure. Available from: [Link]

-

ResearchGate. Solubility of Xylose, Mannose, Maltose Monohydrate, and Trehalose Dihydrate in Ethanol–Water Solutions. Available from: [Link]

- de Mello, V. P., et al. (2006). Process for the production of crystalline xylose from sugar cane bagasse, crystalline xylose obtained by said process, process for the production of xylitol from the said xylose and crystalline xylitol obtained thereby. U.S. Patent Application No. 10/554,896.

-

Tyson, B., et al. (2022). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Crystal Growth & Design, 22(2), 1371-1383. Available from: [Link]

-

Tyson, B., et al. (2022). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Crystal Growth & Design, 22(2), 1371-1383. Available from: [Link]

-

Hangzhou Enco Machinery Co., Ltd. Xylose Technology. Available from: [Link]

-

ResearchGate. (2022, January 7). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Available from: [Link]

-

White Rose Research Online. (2023, June 2). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Available from: [Link]

-

ACS Publications. (2015). Solubility of Xylose, Mannose, Maltose Monohydrate, and Trehalose Dihydrate in Ethanol–Water Solutions. Journal of Chemical & Engineering Data, 60(5), 1496-1502. Available from: [Link]

-

ResearchGate. Solubility of xylitol, 12, and D-xylose, 16 in ILs. Available from: [Link]

-

The Royal Society of Chemistry. (2019). Supplementary Information: Solvent Effect on Xylose Conversion under Catalyst-free Condition. Available from: [Link]

-

ResearchGate. PXRD patterns generated from single-crystal data of D-xylose (black). Available from: [Link]

-

Ardilla Technologies. Crystalline D-Xylose. Available from: [Link]

Sources

- 1. D-Xylose – preparation and application - Georganics [georganics.sk]

- 2. Crystalline D-Xylose - Ardilla Technologies [ardillatech.com]

- 3. D-Xylose Manufacturing Process Flow Chart -Xylose Production [bshingredients.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. US20060281913A1 - Process for the production of crystalline xylose from sugar cane bagasse, crystalline xylose obtained by said process, process for the production of xylitol from the said xylose and crystalline xylitol obtained thereby - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of Aldehydo-D-Xylose in Organic Synthesis

Executive Summary

D-Xylose is a ubiquitous pentose available from the chiral pool, yet its synthetic potential is often bottlenecked by its stable pyranose (hemiacetal) form. For advanced applications—such as the synthesis of C-glycosides, chiral polyols, and total synthesis of natural products—chemists must access the reactive acyclic aldehyde form (aldehydo-D-xylose).

This guide details the "Unmasking Strategy" to generate stable aldehydo-D-xylose equivalents and provides two distinct protocols for their application:

-

The Classical Route: Controlled Wittig olefination of protected acyclic xylose to generate C-glycosides.

-

The Green Route: Indium-mediated Barbier allylation directly on unprotected xylose in aqueous media.

Part 1: The Challenge of the Acyclic Form

In solution, D-xylose exists in a mutarotational equilibrium dominated by the pyranose ring (>99%). The free aldehyde concentration is negligible (<0.02%), making direct reactions sluggish or non-selective unless specific conditions (like aqueous Indium chemistry) are used.

To perform standard organometallic or olefination chemistry, the ring must be permanently opened and trapped. The most robust method is the Dithioacetal Protocol , which serves as a "chemical zipper" to open the ring, allow protection, and then release the aldehyde on demand.

Diagram 1: The Unmasking Workflow

The following diagram illustrates the transition from the cyclic hemiacetal to the reactive acyclic aldehyde.

Caption: The strategic pathway to access the acyclic aldehyde involves thioacetal formation, hydroxyl protection, and oxidative hydrolysis.

Part 2: Preparation Protocol (The Dithioacetal Route)

This protocol yields 2,3:4,5-di-O-isopropylidene-aldehydo-D-xylose , a versatile intermediate for chain extension.

Step 1: Thioacetalization (Ring Opening)

Reagents: D-Xylose, Ethanethiol (EtSH), Conc. HCl.

-

Suspend D-xylose (10.0 g, 66.6 mmol) in conc. HCl (10 mL) .

-

Cool to 0°C and add ethanethiol (10 mL, 135 mmol) dropwise. Caution: Stench.

-

Stir vigorously at 0°C for 1 hour, then warm to room temperature. The mixture will solidify as the dithioacetal precipitates.

-

Add ice-water (100 mL) and filter the white crystals.

-

Recrystallize from water/ethanol to obtain D-xylose diethyl dithioacetal .

-

Yield: ~80-90%.[1]

-

Checkpoint: The disappearance of the anomeric proton signal (δ 4.5-5.2) in ¹H NMR confirms ring opening.

-

Step 2: Protection